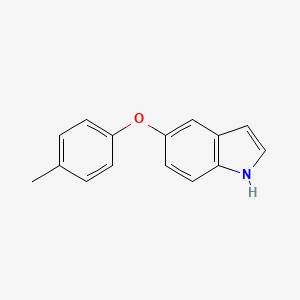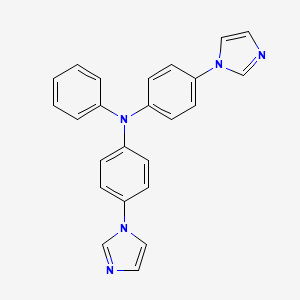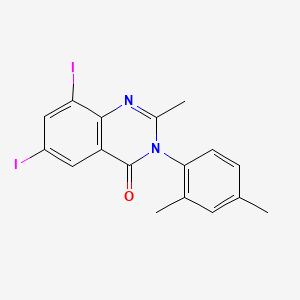
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two iodine atoms and a dimethylphenyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- typically involves multi-step organic reactions
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Iodination: The iodination of the quinazolinone core can be achieved using iodine and an oxidizing agent like iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Quinazolinone derivatives with various functional groups replacing the iodine atoms.
科学的研究の応用
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to disease progression and cellular functions.
類似化合物との比較
Similar Compounds
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A compound with a similar dimethylphenyl group but different core structure.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A quinazolinone derivative with different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- is unique due to the presence of two iodine atoms and a dimethylphenyl group, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
特性
CAS番号 |
35711-14-9 |
|---|---|
分子式 |
C17H14I2N2O |
分子量 |
516.11 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-6,8-diiodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H14I2N2O/c1-9-4-5-15(10(2)6-9)21-11(3)20-16-13(17(21)22)7-12(18)8-14(16)19/h4-8H,1-3H3 |
InChIキー |
RWFLGZZBAILPBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3I)I)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
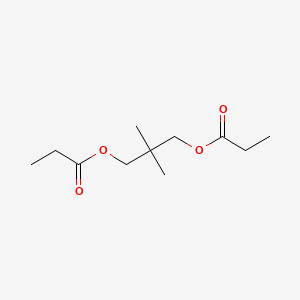
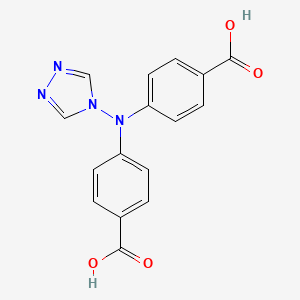




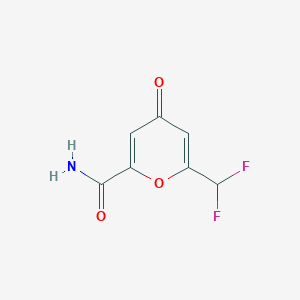
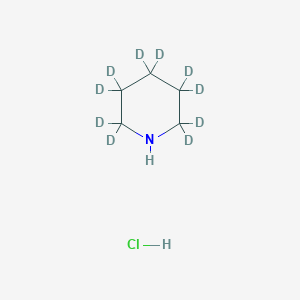
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
